Heptamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

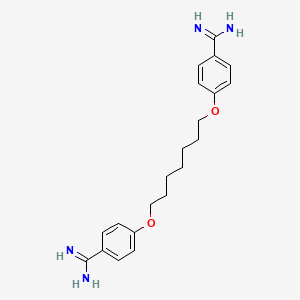

4-[7-(4-carbamimidoylphenoxy)heptoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c22-20(23)16-6-10-18(11-7-16)26-14-4-2-1-3-5-15-27-19-12-8-17(9-13-19)21(24)25/h6-13H,1-5,14-15H2,(H3,22,23)(H3,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJKKCRARYRWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCCCOC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Heptamidine's Mechanism of Action in Melanoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malignant melanoma remains a significant clinical challenge due to its high metastatic potential and resistance to conventional therapies. A key molecular player in melanoma pathogenesis is the S100B protein, which is frequently overexpressed and associated with poor prognosis. S100B exerts its oncogenic effects in part by inhibiting the tumor suppressor protein p53. Heptamidine, an aromatic diamidine, has emerged as a potential therapeutic agent for melanoma. This technical guide delineates the proposed mechanism of action of this compound in melanoma cells, drawing upon evidence from its structural interactions and the well-characterized activities of its close analog, pentamidine.

Core Mechanism of Action: Inhibition of the S100B-p53 Interaction

The primary mechanism by which this compound is believed to exert its anti-melanoma effects is through the inhibition of the S100B protein. S100B is a calcium-binding protein that, in its Ca²⁺-bound state, interacts with and inhibits the tumor suppressor p53.[1] This interaction prevents p53 from forming its active tetrameric conformation and promoting downstream transcriptional activity, thereby blocking its critical functions in inducing apoptosis and cell cycle arrest in response to cellular stress.[2]

This compound, like its analog pentamidine, is a small molecule inhibitor that binds to S100B, disrupting the S100B-p53 protein-protein interaction.[1][2] This disruption liberates p53 from S100B-mediated inhibition, allowing it to resume its tumor-suppressive functions. The restoration of wild-type p53 function is a key event that triggers a cascade of downstream effects, ultimately leading to the inhibition of melanoma cell growth and survival.[3]

Downstream Cellular Effects of this compound

The reactivation of p53 by this compound is expected to induce two primary cellular outcomes in melanoma cells: apoptosis and cell cycle arrest.

Apoptosis Induction

Restored p53 activity leads to the transcriptional activation of pro-apoptotic genes. A key aspect of this is the alteration of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 family. An increased Bax/Bcl-2 ratio enhances mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.

Cell Cycle Arrest

Activated p53 can also halt the progression of the cell cycle, primarily at the G1/S and G2/M checkpoints. This is often mediated by the p53-dependent upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21. The inhibition of cyclin-dependent kinases (CDKs) by CKIs prevents the phosphorylation of key substrates required for cell cycle progression, thereby arresting cell division.

Signaling Pathway Visualization

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows to investigate its effects.

Caption: Proposed mechanism of this compound action in melanoma cells.

Caption: Workflow for in vitro evaluation of this compound.

Quantitative Data

| Compound | Cell Type | Assay | IC50 / IC90 | Reference |

| Pentamidine | Human Skin Melanoma Samples (n=18) | ATP-TCA | Median IC90: 30.2 µM | |

| Pentamidine | Human Uveal Melanoma Sample (n=1) | ATP-TCA | 86% inhibition at 37.96 µM |

ATP-TCA: ATP-based tumor chemosensitivity assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound in melanoma cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on melanoma cell lines.

Materials:

-

Melanoma cell lines (e.g., A375, SK-MEL-28)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO or water) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis for Apoptosis and Cell Cycle Markers

This protocol is to assess the effect of this compound on key proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Melanoma cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-CDK2, anti-Cyclin D1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse this compound-treated and control melanoma cells in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Co-Immunoprecipitation (Co-IP) for S100B-p53 Interaction

This protocol is to determine if this compound disrupts the interaction between S100B and p53 in melanoma cells.

Materials:

-

Melanoma cells treated with this compound

-

Non-denaturing lysis buffer

-

Anti-S100B or anti-p53 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents (as in Protocol 2)

Procedure:

-

Lyse this compound-treated and control melanoma cells in non-denaturing lysis buffer.

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-S100B (or anti-p53) antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against p53 (or S100B) and S100B (or p53).

Conclusion

The available evidence strongly suggests that this compound's mechanism of action in melanoma cells is centered on its ability to inhibit the S100B protein. This action restores the tumor-suppressive function of p53, leading to the induction of apoptosis and cell cycle arrest. While direct and detailed experimental validation for this compound is still emerging, the extensive research on its analog, pentamidine, provides a robust framework for understanding its therapeutic potential. Further investigation using the detailed protocols provided herein will be crucial to fully elucidate the intricate molecular details of this compound's anti-melanoma activity and to advance its development as a targeted therapy for this challenging disease.

References

Heptamidine-S100B Interaction: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction to S100B and the Rationale for Heptamidine Inhibition

S100B is a calcium-binding protein implicated in a variety of cellular processes, and its overexpression is linked to the progression of several cancers, including malignant melanoma.[1][2][3] In these cancers, elevated levels of S100B can down-regulate the tumor suppressor protein p53, thereby promoting tumor growth.[4][5] This has established S100B as a compelling target for therapeutic intervention.

This compound, a derivative of pentamidine, was developed as a potential S100B inhibitor. Molecular dynamics simulations of the pentamidine-S100B complex suggested that extending the linker length between the two benzamidine groups could allow a single molecule to span both pentamidine binding sites on the protein monomer, potentially leading to a higher binding affinity. This hypothesis led to the synthesis and investigation of this compound as an S100B inhibitor.

Structural Insights from X-ray Crystallography

High-resolution X-ray crystal structures of this compound in complex with Ca²⁺-bound S100B have provided critical insights into their interaction. These studies reveal that one molecule of this compound binds to each monomer of the S100B dimer. The structure elucidates the key contact points that facilitate this interaction, offering a molecular basis for this compound's inhibitory potential. Nuclear Magnetic Resonance (NMR) experiments have further confirmed that this compound interacts with the same region of S100B as its parent compound, pentamidine.

Experimental Protocols for Characterizing Binding Affinity and Kinetics

Several biophysical techniques are routinely employed to determine the binding affinity and kinetics of small molecule inhibitors to S100B. The following sections detail the methodologies for key experimental assays.

Fluorescence-Based Assays

Fluorescence-based methods are powerful tools for studying molecular interactions. They can be performed in a direct format or as a competitive assay.

This method relies on a change in the intrinsic or extrinsic fluorescence of the inhibitor or the protein upon binding.

Experimental Protocol:

-

Prepare a solution of the S100B inhibitor (e.g., SC0025) at a fixed concentration (e.g., 25 µM) in a suitable buffer (e.g., 10 mM HEPES pH 7.2, 10 mM CaCl₂, 15 mM NaCl, 100 mM KCl, 0.01% (v/v) Triton X-100).

-

Maintain the temperature at 37°C using a circulating water bath.

-

Titrate increasing concentrations of purified S100B protein into the inhibitor solution.

-

After each addition of S100B, allow the system to equilibrate.

-

Measure the change in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 273 nm, λem = 465 nm for SC0025).

-

Plot the change in fluorescence intensity against the S100B concentration.

-

Fit the resulting binding curve to a single ligand-binding model to determine the dissociation constant (Kd).

FPCA is a high-throughput screening method used to determine the binding affinity (Ki) of unlabeled inhibitors by measuring their ability to displace a fluorescently labeled probe from S100B.

Experimental Protocol:

-

Probe Preparation: A peptide derived from the CapZ protein, TRTK-12, is labeled with a fluorophore such as 5,6-carboxytetramethylrhodamine (TAMRA) to create the TAMRA-TRTK probe. The binding affinity of this probe to S100B should be predetermined (e.g., KD = 1.19 ± 0.65 μM).

-

Assay Buffer: Prepare a suitable buffer, for example, 1x FPCA buffer.

-

Reaction Mixture: In a microplate (e.g., 384-well), combine a fixed concentration of S100B protein (e.g., 1 µM) and the TAMRA-TRTK probe (e.g., 10 nM) in the FPCA buffer.

-

Inhibitor Titration: Add varying concentrations of the unlabeled inhibitor (this compound) to the wells.

-

Incubation: Incubate the plate to allow the binding equilibrium to be reached.

-

Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

-

Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration indicates displacement of the fluorescent probe. The data is then used to calculate the IC50 value, which can be converted to the inhibition constant (Ki).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

-

Sample Preparation: Dialyze the purified S100B protein and the this compound solution in the same buffer (e.g., 5 mM phosphate buffer, pH 7) to minimize heat of dilution effects. Degas the solutions before use.

-

Instrument Setup: Fill the reference cell of the ITC instrument with MilliQ water or the dialysis buffer. Load the S100B solution into the sample cell and the this compound solution into the injection syringe.

-

Titration: Perform a series of injections of the this compound solution into the S100B solution while maintaining a constant temperature (e.g., 25°C).

-

Heat Measurement: The instrument measures the heat released or absorbed during each injection.

-

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of this compound to S100B. Fit the resulting isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (Ka, and its inverse, Kd), enthalpy change (ΔH), and entropy change (ΔS).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface to monitor biomolecular interactions in real-time. This allows for the determination of both association (ka) and dissociation (kd) rate constants.

Experimental Protocol:

-

Chip Functionalization: Immobilize purified S100B protein onto a sensor chip (e.g., a gold chip functionalized with specific antibodies or through amine coupling).

-

Analyte Injection: Flow a solution containing this compound (the analyte) at various concentrations over the sensor surface.

-

Signal Detection: The binding of this compound to the immobilized S100B causes a change in the refractive index, which is detected as a change in the SPR signal (measured in response units, RU).

-

Association Phase: Monitor the increase in RU over time as this compound associates with S100B.

-

Dissociation Phase: Replace the this compound solution with buffer and monitor the decrease in RU over time as this compound dissociates from S100B.

-

Data Analysis: Analyze the sensorgrams (plots of RU versus time) to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.

Data Presentation

The quantitative data obtained from the aforementioned experiments can be summarized in the following tables for clear comparison and analysis.

Table 1: Binding Affinity Data for this compound-S100B Interaction

| Experimental Technique | Parameter | Description |

| Direct Fluorescence | Kd | Equilibrium Dissociation Constant |

| FPCA | IC50 | Half-maximal Inhibitory Concentration |

| Ki | Inhibition Constant | |

| ITC | Kd | Equilibrium Dissociation Constant |

| SPR | Kd | Equilibrium Dissociation Constant |

Table 2: Kinetic and Thermodynamic Data for this compound-S100B Interaction

| Experimental Technique | Parameter | Description |

| SPR | ka (on-rate) | Association Rate Constant |

| kd (off-rate) | Dissociation Rate Constant | |

| ITC | ΔH | Enthalpy Change |

| ΔS | Entropy Change | |

| ΔG | Gibbs Free Energy Change | |

| n | Stoichiometry of Binding |

Visualizations

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and the S100B signaling pathway with the point of inhibition by this compound.

Caption: Generalized workflow for determining this compound-S100B binding parameters.

Caption: S100B signaling pathway and the inhibitory action of this compound.

References

- 1. Target binding to S100B reduces dynamic properties and increases Ca2+-binding affinity for wild type and EF-hand mutant proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The evolution of S100B inhibitors for the treatment of malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting S100 Calcium-Binding Proteins with Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Divalent Metal Ion Complexes of S100B in the Absence and Presence of Pentamidine - PMC [pmc.ncbi.nlm.nih.gov]

Heptamidine as a Potential S100B Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of heptamidine as a potential inhibitor of the S100B protein. S100B, a calcium-binding protein, is implicated in a variety of pathological conditions, including malignant melanoma and neurodegenerative diseases, making it a significant therapeutic target.[1][2] this compound, a derivative of pentamidine, has emerged from structure-based drug design as a promising candidate for S100B inhibition.[3]

Quantitative Pharmacological Data

This compound was developed based on molecular dynamics simulations of the pentamidine–S100B complex, which predicted that increasing the linker length of pentamidine could allow a single molecule to span both of its binding sites on an S100B monomer.[3] Subsequent experimental validation has provided key quantitative data on its efficacy and binding characteristics.

Table 1: Cellular Activity and Binding Affinity of this compound and Related Compounds

| Compound | Wild-Type MALME-3M LD50 (µM) | S100B Knockdown MALME-3M LD50 (µM) | S100B Binding Affinity (Kᴅ) (µM) |

| This compound | 10 ± 1 | > 50 | 10 ± 1 |

| Pentamidine | 15 ± 2 | > 50 | 1 ± 0.1ᵃ |

| Hexamidine | > 50 | > 50 | No Binding |

Source: Adapted from Charpentier et al., 2012.[3] ᵃNote: The listed Kᴅ for pentamidine corresponds to its high-affinity binding site; a weaker second site has a Kᴅ of 40 ± 5 μM.

The data demonstrates that this compound selectively kills melanoma cells expressing high levels of S100B, with significantly lower toxicity in cells where S100B has been knocked down. This S100B-dependent activity highlights its specificity. While pentamidine shows a tighter binding affinity at its primary site, this compound exhibits superior cell-killing activity.

Mechanism of Action and Structural Basis of Inhibition

The inhibitory action of this compound is rooted in its direct binding to S100B, which is a calcium-activated "switch" protein that regulates numerous cellular targets through protein-protein interactions.

Binding Mode

High-resolution X-ray crystallography has revealed the precise binding mode of this compound to S100B.

-

Stoichiometry: Unlike pentamidine, which binds with a stoichiometry of two molecules per S100B monomer, only one molecule of this compound binds per S100B monomer .

-

Binding Site: The single this compound molecule spans the two distinct binding sites previously identified for pentamidine, occupying a large hydrophobic cleft on the protein surface. This unique binding mode is consistent with predictions from molecular dynamics simulations.

Figure 1: this compound's unique binding mode on the S100B monomer surface.

Modulation of S100B-Mediated Signaling Pathways

S100B exerts its biological effects by interacting with various target proteins and receptors, thereby activating downstream signaling cascades. By inhibiting S100B, this compound can disrupt these pathological pathways.

S100B-p53 Pathway in Cancer

In malignant melanoma, elevated levels of S100B directly bind to the tumor suppressor protein p53, inhibiting its pro-apoptotic functions and promoting cancer cell survival. This compound's binding to S100B physically blocks this interaction, thereby disengaging p53 and restoring its ability to induce apoptosis in cancer cells.

Figure 2: this compound restores p53-mediated apoptosis by inhibiting S100B.

Extracellular S100B-RAGE Signaling

When secreted by cells like astrocytes, S100B can act as a damage-associated molecular pattern (DAMP) protein. At high concentrations, it binds to the Receptor for Advanced Glycation End products (RAGE), triggering pro-inflammatory signaling cascades. This activation leads to the downstream activation of transcription factors such as NF-κB, which upregulates the expression of inflammatory cytokines and iNOS, contributing to neuroinflammation and cellular damage. Inhibition of S100B by this compound is expected to attenuate this neuroinflammatory response.

Figure 3: Inhibition of the extracellular S100B-RAGE pro-inflammatory pathway.

Key Experimental Protocols

The characterization of this compound as an S100B inhibitor has been supported by a range of biophysical and cell-based experiments.

A. X-ray Crystallography

To determine the high-resolution structure of the S100B-heptamidine complex:

-

Protein Expression and Purification: Human S100B is expressed in E. coli and purified using standard chromatography techniques.

-

Co-crystallization: The purified Ca²⁺-bound S100B is incubated with an excess of this compound.

-

Crystal Growth: Crystals are grown using vapor diffusion methods (e.g., hanging drop).

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals. The structure is solved by molecular replacement using a known S100B structure and refined to high resolution (e.g., 1.65 Å).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

To confirm the binding site of this compound on S100B:

-

Sample Preparation: ¹⁵N-labeled S100B is prepared in a suitable buffer containing Ca²⁺.

-

HSQC Titration: A series of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra are acquired. The first spectrum is of the protein alone. Subsequent spectra are recorded after sequential additions of this compound.

-

Data Analysis: Chemical shift perturbations (CSPs) of the backbone amide resonances are monitored. The residues showing significant CSPs are mapped onto the S100B structure to identify the binding interface, confirming that this compound interacts with the same region as pentamidine.

C. Cell-Based Cytotoxicity Assay

To assess the S100B-dependent efficacy of this compound in cancer cells:

-

Cell Lines: Two variants of the MALME-3M human melanoma cell line are used: a wild-type line with high endogenous S100B expression and a stable knockdown line where S100B expression is significantly reduced via siRNA.

-

Compound Treatment: Both cell lines are treated with a range of concentrations of this compound for a set period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a standard method, such as the MTT or MTS assay.

-

LD50 Calculation: The concentration of the compound that causes 50% cell death (LD50) is calculated for both cell lines. A significantly higher LD50 in the knockdown cells compared to the wild-type cells indicates S100B-dependent cytotoxicity.

Figure 4: Experimental workflow for validating this compound as an S100B inhibitor.

Conclusion and Future Directions

This compound represents a successfully designed S100B inhibitor that demonstrates target-specific activity in cellular models of malignant melanoma. Its unique binding mode, where a single molecule spans two sites on the S100B monomer, provides a strong structural basis for its inhibitory function. By disrupting key pathological protein-protein interactions involving S100B, this compound can restore p53-mediated apoptosis and has the potential to mitigate S100B-driven neuroinflammation.

Future research should focus on preclinical in vivo studies to evaluate the pharmacokinetics, safety profile, and efficacy of this compound in animal models of melanoma and neuroinflammatory disorders. Further optimization of the this compound scaffold could also lead to the development of next-generation inhibitors with even greater potency and improved drug-like properties.

References

Preliminary Studies on Heptamidine Cytotoxicity: A Technical Guide

Disclaimer: As of late 2025, publicly accessible research detailing the specific cytotoxicity of Heptamidine is not available. This guide, therefore, provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on a novel compound like this compound, adhering to best practices in experimental design, data presentation, and visualization for researchers, scientists, and drug development professionals.

Introduction

This compound is a compound of interest for potential therapeutic applications. Before proceeding to more complex preclinical and clinical trials, a thorough in vitro evaluation of its cytotoxic profile is essential. This document outlines the fundamental experimental protocols, data interpretation strategies, and visualization of potential mechanisms of action to assess the cytotoxic effects of this compound on various cell lines. The primary objectives of these preliminary studies are to determine the concentration-dependent effects of this compound on cell viability and to elucidate the potential mechanisms of cell death, such as apoptosis or necrosis.

Experimental Protocols

Cell Culture

A crucial first step is the selection and maintenance of appropriate cell lines. For a comprehensive preliminary screen, it is advisable to use a panel of cell lines, including both cancerous and non-cancerous lines, to assess for any selective cytotoxicity. Human hepatoma cell lines like HepG2 are commonly used in drug metabolism and toxicity studies.

-

Cell Lines:

-

HepG2 (Human Hepatocellular Carcinoma)

-

A549 (Human Lung Carcinoma)

-

MCF-7 (Human Breast Adenocarcinoma)

-

HEK293 (Human Embryonic Kidney) - as a non-cancerous control.

-

-

Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assays

Multiple assays should be employed to measure cell viability, as they rely on different cellular functions and can provide a more complete picture of the cytotoxic effects.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

-

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1][2]

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the integrity of the plasma membrane.

-

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis).

-

Procedure:

-

Culture and treat cells with this compound as described for the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.

-

A positive control for maximum LDH release (by lysing the cells with a lysis buffer) should be included.

-

-

Data Analysis: The percentage of cytotoxicity is calculated relative to the maximum LDH release control.

Apoptosis Assays

To determine if cell death is occurring via apoptosis, the following assays can be performed.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Procedure:

-

Treat cells with this compound at concentrations around the determined IC50 value.

-

After incubation, harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis: The flow cytometry data will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Principle: Caspases are a family of proteases that are key mediators of apoptosis. The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.

-

Procedure:

-

Treat cells with this compound.

-

Lyse the cells and measure the activity of caspase-3/7 using a luminogenic or fluorogenic substrate-based assay kit.

-

-

Data Analysis: The caspase activity in this compound-treated cells is compared to that in vehicle-treated control cells.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison across different cell lines, concentrations, and time points.

Table 1: IC50 Values of this compound in Different Cell Lines

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| HepG2 | 24 | Value |

| 48 | Value | |

| 72 | Value | |

| A549 | 24 | Value |

| 48 | Value | |

| 72 | Value | |

| MCF-7 | 24 | Value |

| 48 | Value | |

| 72 | Value | |

| HEK293 | 24 | Value |

| 48 | Value | |

| 72 | Value |

Table 2: Percentage of Apoptotic and Necrotic Cells after this compound Treatment (at 48 hours)

| Cell Line | This compound Conc. (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |

| HepG2 | 0 (Control) | Value | Value | Value |

| IC50/2 | Value | Value | Value | |

| IC50 | Value | Value | Value | |

| 2 x IC50 | Value | Value | Value | |

| A549 | 0 (Control) | Value | Value | Value |

| IC50/2 | Value | Value | Value | |

| IC50 | Value | Value | Value | |

| 2 x IC50 | Value | Value | Value |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.

Caption: Experimental workflow for assessing this compound cytotoxicity.

Caption: Hypothetical signaling pathways for this compound-induced apoptosis.

Conclusion

This technical guide provides a foundational framework for the initial cytotoxic evaluation of this compound. By employing a multi-assay approach and a panel of diverse cell lines, researchers can obtain a robust preliminary understanding of the compound's cytotoxic potential and its primary mechanism of inducing cell death. The systematic presentation of data and visualization of experimental processes and potential molecular pathways are critical for clear communication and for guiding future, more in-depth investigations into the therapeutic and toxicological profile of this compound.

References

The Pharmacodynamics of Heptamidine: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the pharmacodynamics of Heptamidine. Due to the limited availability of direct research on this compound, this document synthesizes findings from studies on closely related bis-amidine compounds, particularly Pentamidine, to infer its likely mechanisms of action and molecular interactions. The primary focus of available literature positions this compound as a potent synergistic agent in antimicrobial applications.

Core Pharmacodynamic Properties

This compound, a member of the aromatic bis-amidine class of compounds, is structurally analogous to the well-characterized drug Pentamidine. While specific quantitative data on this compound's intrinsic activity, such as IC50 or Ki values, are not extensively reported in publicly available literature, its significant role as a synergistic agent has been investigated.

Synergistic Antimicrobial Activity

This compound has been shown to potentiate the efficacy of conventional antibiotics, particularly against Gram-negative bacteria. This synergistic activity is a key aspect of its pharmacodynamic profile. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where a value of ≤ 0.5 is considered synergistic.

| Compound | Synergistic Agent | Organism | FICI | Reference |

| This compound | Erythromycin | E. coli | 0.125 | [1][2] |

| Pentamidine | Erythromycin | E. coli | 0.500 | [1][2] |

| Nonamidine | Erythromycin | E. coli | 0.094 | [1] |

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated. However, based on studies of the bis-amidine class, particularly Pentamidine, several mechanisms have been proposed. In its role as a synergistic agent, the primary mechanism is believed to be the disruption of the outer membrane of Gram-negative bacteria.

Outer Membrane Disruption

This compound, like other bis-amidines, is thought to interact with and disrupt the integrity of the lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria. This disruption increases the permeability of the membrane to other antibiotics that would otherwise be unable to reach their intracellular targets.

Caption: Proposed synergistic mechanism of this compound.

Potential Intrinsic Antimicrobial Mechanisms

While less studied for this compound specifically, the intrinsic antimicrobial activity of bis-amidines like Pentamidine is thought to involve interference with fundamental cellular processes. These mechanisms may also contribute to this compound's overall effect. The mode of action of pentamidine is not fully understood, but it is thought that the drug interferes with nuclear metabolism, leading to the inhibition of DNA, RNA, phospholipid, and protein synthesis. Pentamidine is also known to bind to the minor groove of DNA and inhibit topoisomerase.

Molecular Targets

Direct molecular targets of this compound have not been definitively identified. Based on its structural similarity to Pentamidine, potential targets include:

-

Nucleic Acids: Bis-amidines are known to bind to the minor groove of DNA, particularly at AT-rich regions. This interaction can interfere with DNA replication and transcription.

-

Topoisomerases: Pentamidine has been shown to inhibit type II topoisomerase, an enzyme crucial for managing DNA topology.

-

Mitochondrial Function: In eukaryotic parasites, Pentamidine can interfere with mitochondrial function. While relevant to its antiprotozoal activity, the applicability to its antimicrobial effects is less clear.

Experimental Protocols

The primary experimental method cited in the literature for quantifying the synergistic effects of this compound is the checkerboard assay .

Checkerboard Assay Protocol

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.

Methodology:

-

Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the antibiotic to be tested (e.g., erythromycin).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis and the other antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

-

Inoculation: Inoculate each well with a standardized suspension of the test organism (e.g., E. coli).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculation of FICI: The Fractional Inhibitory Concentration Index is calculated using the following formula:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Additive or indifferent

-

FICI > 4.0: Antagonism

-

Caption: Workflow for a checkerboard assay.

Conclusion and Future Directions

The current body of research on the pharmacodynamics of this compound primarily highlights its potential as a synergistic agent that can restore the activity of existing antibiotics against resistant Gram-negative bacteria. Its likely mechanism of action in this context is the disruption of the bacterial outer membrane.

Significant research gaps remain. Future studies should focus on:

-

Determining the intrinsic antimicrobial activity of this compound and its corresponding IC50 values against a range of pathogens.

-

Identifying the specific molecular targets of this compound to fully elucidate its mechanism of action.

-

Investigating the potential for this compound to affect specific signaling pathways in both microbial and host cells.

-

Conducting in vivo studies to validate the synergistic effects observed in vitro.

A more comprehensive understanding of this compound's pharmacodynamics will be crucial for its potential development as a therapeutic agent.

References

In Silico Analysis of Heptamidine's Interaction with S100B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of the interaction between heptamidine and the S100B protein. S100B is a calcium-binding protein implicated in a variety of cellular processes, and its dysregulation is associated with several pathological conditions, including cancer and neurodegenerative disorders. This compound has emerged as a promising inhibitor of S100B, and understanding its binding mechanism at a molecular level is crucial for the development of novel therapeutics. This document details the quantitative binding data, experimental and computational protocols, and the relevant signaling pathways involved in the S100B's mechanism of action.

Quantitative Analysis of this compound-S100B Binding

The affinity of this compound for S100B has been quantified, providing a basis for its potential as a therapeutic agent. The following table summarizes the key binding metric for this interaction.

| Compound | Target | Method | Dissociation Constant (Kd) | Reference |

| This compound | S100B | N/A | 6.9 µM | [1][2] |

Experimental and Computational Methodologies

The elucidation of the this compound-S100B interaction has been achieved through a combination of computational modeling and experimental validation. This section outlines the key methodologies employed.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations were instrumental in predicting the enhanced binding of this compound to S100B compared to its parent compound, pentamidine. These simulations suggested that a longer aliphatic linker in this compound would allow a single molecule to span two known pentamidine binding sites on the S100B monomer, leading to a more stable interaction.[3]

Protocol for a Typical MD Simulation of the this compound-S100B Complex:

-

System Preparation:

-

The initial coordinates for the S100B protein are obtained from the Protein Data Bank (PDB).

-

The this compound molecule is built and optimized using a molecular modeling software.

-

The protein and ligand are combined, and the complex is solvated in a periodic box of water molecules.

-

Counter-ions are added to neutralize the system.

-

-

Force Field Parameterization:

-

A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions of the protein, ligand, water, and ions.

-

Parameters for the this compound molecule are generated if they are not already present in the chosen force field.

-

-

Equilibration:

-

The system undergoes a series of energy minimization and equilibration steps to relax any steric clashes and to bring the system to the desired temperature and pressure.

-

This typically involves an initial minimization of the water and ions with restraints on the protein and ligand, followed by a gradual heating of the system and a final equilibration run at constant temperature and pressure.

-

-

Production Run:

-

Once equilibrated, the production MD simulation is run for a significant length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the complex.

-

The trajectory of the atoms is saved at regular intervals for subsequent analysis.

-

-

Analysis:

-

The resulting trajectory is analyzed to understand the dynamics and stability of the this compound-S100B interaction.

-

Key analyses include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) to determine the key residues involved in binding.

-

X-ray Crystallography

The co-crystal structure of this compound bound to calcium-activated S100B has been solved at high resolution, providing definitive experimental evidence for the predicted binding mode.[3]

Protocol for X-ray Crystallography of the this compound-S100B Complex:

-

Protein Expression and Purification:

-

The gene encoding for human S100B is cloned into an expression vector and transformed into a suitable host (e.g., E. coli).

-

The protein is overexpressed and then purified to homogeneity using a series of chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).

-

-

Crystallization:

-

The purified S100B protein is concentrated and mixed with a solution containing this compound and calcium.

-

This mixture is set up for crystallization trials using various techniques (e.g., hanging drop or sitting drop vapor diffusion) and screened against a wide range of crystallization conditions (precipitants, buffers, and additives).

-

Crystals of the this compound-S100B complex are grown over a period of days to weeks.

-

-

Data Collection:

-

A suitable crystal is selected, cryo-protected, and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed, and the initial phases are determined using molecular replacement with a known structure of S100B as a search model.

-

The electron density map is calculated, and the this compound molecule and surrounding protein structure are manually built and refined.

-

The final structure is validated for its geometric quality and agreement with the experimental data.[3]

-

Visualizing the In Silico and Biological Context

To better understand the workflow of the in silico modeling and the biological signaling pathways involving S100B, the following diagrams are provided.

S100B Signaling Pathways: A Dual Role

S100B exerts its effects through both extracellular and intracellular signaling pathways, contributing to its diverse physiological and pathological roles.

Extracellular Signaling:

When secreted, S100B primarily interacts with the Receptor for Advanced Glycation End products (RAGE). This interaction triggers a conformational change in RAGE, leading to the activation of several downstream signaling cascades, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of ERK, JNK, and p38 MAP kinases, which are involved in regulating cell proliferation, differentiation, and apoptosis.

-

Nuclear Factor-kappa B (NF-κB) Pathway: This pathway plays a central role in the inflammatory response, leading to the transcription of pro-inflammatory cytokines.

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This cascade is crucial for cell survival and proliferation.

The outcome of S100B-RAGE signaling is context-dependent and can lead to either cell survival and neurite outgrowth at low concentrations or inflammation and apoptosis at higher concentrations.

Intracellular Signaling:

Inside the cell, S100B can directly interact with a variety of target proteins. One of the most significant interactions is with the tumor suppressor protein p53. By binding to the C-terminal domain of p53, S100B can inhibit its transcriptional activity, thereby preventing apoptosis and promoting cell survival. This interaction is a key mechanism by which S100B contributes to cancer progression. This compound, by binding to S100B, can disrupt this interaction and restore the tumor-suppressive functions of p53.

References

Heptamidine's Impact on Cellular Signaling: A Technical Guide for Researchers

An in-depth exploration of the molecular mechanisms and cellular consequences of heptamidine and its close analog, pentamidine, on key signaling pathways implicated in cell proliferation, survival, and apoptosis.

Introduction

This compound and the structurally similar aromatic diamidine, pentamidine, are compounds that have garnered significant interest for their potential therapeutic applications beyond their traditional use as antimicrobial agents. Emerging research has illuminated their profound effects on fundamental cellular signaling pathways that are often dysregulated in various diseases, including cancer. This technical guide provides a comprehensive overview of the current understanding of how these molecules modulate cellular behavior, with a particular focus on the PI3K/Akt, MAPK/ERK, and apoptosis signaling cascades. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the mechanisms of action of these compounds.

While specific research on "this compound" is limited, a notable study identifies it as a potent inhibitor of the calcium-binding protein S100B, demonstrating selective cytotoxicity against melanoma cells[1]. However, the bulk of the available literature focuses on its close analog, pentamidine. Given the structural similarities and the extensive research on pentamidine, this guide will primarily focus on the well-documented effects of pentamidine as a representative aromatic diamidine, providing a robust framework for understanding the potential activities of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of pentamidine on various cancer cell lines. This data provides a comparative look at its potency and efficacy in different cellular contexts.

| Cell Line | Assay Type | Endpoint Measured | IC50 Value / Effect | Reference |

| Endometrial Cancer (Ishikawa) | MTS Assay | Cell Proliferation | Dose-dependent inhibition | [2] |

| Endometrial Cancer (HEC-1A) | MTS Assay | Cell Proliferation | Dose-dependent inhibition | [2] |

| Prostate Cancer (PC3) | CCK-8 Assay | Cell Viability | ~5 µM | [3] |

| Prostate Cancer (DU145) | CCK-8 Assay | Cell Viability | ~7.5 µM | [3] |

| Breast Cancer (ZR-75-1) | Cell Proliferation Assay | Cell Proliferation | Dose-dependent inhibition (effective at 20 µM) | |

| Primary Microglia | NO Production Assay | NO Production | IC50 of 0.77 ± 0.1 μM | |

| Saccharomyces cerevisiae | Growth Inhibition Assay | Growth on non-fermentable carbon sources | IC50 of 1.25 µg/ml | |

| Saccharomyces cerevisiae | Growth Inhibition Assay | Growth on fermentable carbon sources | IC50 of 250 µg/ml | |

| Leishmania infantum | Cytotoxicity Assay | Leishmanicidal Activity | 60 times more active than cisplatin after 72h |

Core Signaling Pathways Modulated by Pentamidine

Pentamidine has been shown to exert its cellular effects by modulating several key signaling pathways that are central to cell fate decisions.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Pentamidine has been demonstrated to inhibit this pathway in endometrial cancer cells. Mechanistic studies have shown that pentamidine treatment leads to a dose-dependent decrease in the phosphorylation of Akt (p-Akt), without affecting the total Akt levels, indicating a suppression of Akt activation. This inhibition of the PI3K/Akt pathway contributes to the anti-proliferative and anti-metastatic effects of pentamidine. The combination of pentamidine with a PI3K inhibitor, LY294002, resulted in an enhanced suppression of cell viability and p-Akt levels, further solidifying the role of pentamidine as a PI3K/Akt pathway inhibitor.

References

Lack of Evidence for Heptamidine in Early-Stage Neurodegenerative Disease Research

Despite a comprehensive search for early-stage research, no scientific literature or clinical data was identified directly linking Heptamidine to the treatment or study of neurodegenerative diseases. The investigation included searches for preclinical studies, mechanism of action, anti-inflammatory effects, antioxidant properties, and its potential role in inhibiting protein aggregation, all of which are key areas in the development of therapeutics for neurodegenerative conditions.

The search results did not yield any publications, clinical trials, or research programs focused on this compound for conditions such as Alzheimer's disease, Parkinson's disease, or other related neurodegenerative disorders. This suggests that, at present, this compound is not a significant focus of research in this particular field.

While the query for "this compound" was specific, the search algorithms returned information on several other compounds with phonetically similar names or related chemical structures that are being investigated for neuroprotective effects. These include:

-

Pentamidine: An antimicrobial agent that has been shown to have anti-inflammatory properties by inhibiting the TLR4 signaling pathway.[1] Some studies have explored its potential in models of neuroinflammation.[2]

-

Spermidine: A natural polyamine that has demonstrated neuroprotective effects through various mechanisms, including the induction of autophagy, which is a cellular process for clearing aggregated proteins.[3][4][5] It has also been shown to possess antioxidant and anti-inflammatory properties.

-

Amantadine: A drug used in the treatment of Parkinson's disease and as an antiviral agent, which has shown some neuroprotective effects in experimental models.

-

Hepcidin: A peptide hormone that regulates iron homeostasis, a process implicated in some neurodegenerative diseases.

The absence of information on this compound in this context indicates that it is likely not a current candidate in the pipeline of neurodegenerative disease therapeutics. Researchers and drug development professionals interested in this area may find more relevant information by focusing on the aforementioned alternative compounds or other emerging therapeutic strategies.

Given the lack of data, it is not possible to provide an in-depth technical guide, quantitative data tables, experimental protocols, or visualizations related to the early-stage research of this compound for neurodegenerative diseases as originally requested. Further investigation into the specific chemical properties of this compound and its known biological activities in other therapeutic areas might provide clues as to its potential, if any, for future neurodegenerative disease research. However, based on currently available information, this remains a speculative avenue.

References

- 1. Pentamidine Alleviates Inflammation and Lipopolysaccharide-Induced Sepsis by Inhibiting TLR4 Activation via Targeting MD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spermidine as an epigenetic regulator of autophagy in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spermidine on neurodegenerative diseases: Comment on: Büttner S, et al. Spermidine protects against α-synuclein neurotoxicity. Cell Cycle 2014; 13(24):3903-8; http://dx.doi.org/10.4161/15384101.2014.973309 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Therapeutic potential of spermidine in neurodegenerative diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

Diamidines: A Technical Guide to Their Emerging Potential as Anti-Cancer Agents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aromatic diamidines, a class of compounds historically utilized for their antimicrobial properties, are gaining significant attention for their potential as potent anti-cancer agents. This technical guide provides an in-depth review of the anti-tumor activities of two key diamidines: the well-studied pentamidine and the novel derivative, heptamidine. This document consolidates current knowledge on their mechanisms of action, summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the complex signaling pathways involved. The evidence presented herein underscores the promise of diamidines as a therapeutic avenue in oncology and aims to equip researchers and drug development professionals with a comprehensive resource to guide future investigations.

Introduction: The Anti-Cancer Promise of Diamidines

While pentamidine has been an established anti-protozoal drug, its repurposing for cancer therapy is supported by a growing body of evidence demonstrating its ability to inhibit cancer cell proliferation, migration, and invasion across a range of malignancies.[1][2] Mechanistically, pentamidine exerts its anti-cancer effects through multiple modalities, including the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[1][3] Building on this foundation, novel diamidine derivatives such as this compound (SBi4211) are being rationally designed to enhance efficacy and selectivity against specific cancer targets.

Mechanisms of Action

The anti-cancer activity of diamidines is multifaceted, involving direct effects on cancer cells and modulation of the tumor microenvironment.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which pentamidine exerts its anti-tumor effects is through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. In various cancer cell lines, pentamidine treatment has been shown to up-regulate the expression of pro-apoptotic proteins while down-regulating anti-apoptotic factors.[4] Furthermore, it can induce cell cycle arrest, often at the G1/S or G2/M phase, thereby preventing cancer cell proliferation.

Modulation of Key Signaling Pathways

Pentamidine has been demonstrated to interfere with several critical signaling pathways that are often dysregulated in cancer:

-

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Pentamidine has been shown to inhibit the PI3K/AKT signaling cascade in endometrial and ovarian cancer cells, leading to decreased cell viability and motility.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key transcription factor that promotes tumor growth and survival. Pentamidine has been found to inhibit the phosphorylation of STAT3 in glioma cells, contributing to its anti-tumor effects.

-

PD-1/PD-L1 Immune Checkpoint: Pentamidine has been identified as a small-molecule antagonist of the PD-1/PD-L1 immune checkpoint, suggesting a role in enhancing anti-tumor immunity by restoring T-cell activity.

-

S100 Protein Family: Pentamidine and its derivative this compound can inhibit members of the S100 family of calcium-binding proteins. Specifically, pentamidine has been shown to disrupt the interaction between S100P and p53 in breast cancer cells, leading to the reactivation of the p53 tumor suppressor pathway. This compound (SBi4211) is a potent inhibitor of S100B, selectively killing melanoma cells that overexpress this protein by disrupting the S100B-p53 interaction.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic effects of pentamidine and the inhibitory activity of this compound from various preclinical studies.

Table 1: In Vitro Cytotoxicity of Pentamidine in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| Ishikawa | Endometrial Cancer | MTS Assay | Proliferation Inhibition | Dose-dependent, max suppression at 15 µmol/L | |

| HEC-1A | Endometrial Cancer | MTS Assay | Proliferation Inhibition | Dose-dependent, max suppression at 15 µmol/L | |

| PC3 | Prostate Cancer | CCK-8 Assay | Proliferation Inhibition | Dose- and time-dependent | |

| DU145 | Prostate Cancer | CCK-8 Assay | Proliferation Inhibition | Dose- and time-dependent | |

| SW480 | Colorectal Cancer | WST-1 Assay | Cytotoxicity | IC50 > 50 µM | |

| ZR-75-1 | Breast Cancer | WST-1 Assay | Proliferation Inhibition | Dose-dependent, significant at 20 µM | |

| A172 | Glioma | - | Apoptosis Induction | Observed after 48h treatment | |

| Skin Melanoma | Melanoma | ATP-tumor Chemosensitivity | IC90 | Median of 30.2 µmol/L | |

| Uveal Melanoma | Melanoma | ATP-tumor Chemosensitivity | Inhibition at 37.96 µmol/L | 86% | |

| HO8910 | Ovarian Cancer | - | Migration Inhibition | Significant after 48h treatment | |

| Caov3 | Ovarian Cancer | - | Migration Inhibition | Significant after 48h treatment |

Table 2: Inhibitory Activity of this compound (SBi4211)

| Target | Cancer Type | Assay | Endpoint | Result | Reference |

| S100B | Melanoma | - | - | Potent Inhibitor |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the anti-cancer potential of diamidines.

In Vitro Studies

-

Cell Lines and Culture: A variety of human cancer cell lines were used, including Ishikawa and HEC-1A (endometrial), PC3 and DU145 (prostate), SW480 (colorectal), ZR-75-1 (breast), A172 (glioma), and melanoma cell lines. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Viability and Proliferation Assays:

-

MTS/CCK-8/WST-1 Assays: These colorimetric assays were used to assess cell viability and proliferation. Cells were seeded in 96-well plates, treated with varying concentrations of pentamidine, and incubated for specified times. The appropriate reagent was then added, and the absorbance was measured to determine the percentage of viable cells.

-

Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies. Cells were treated with pentamidine, and after a period of incubation, colonies were fixed, stained, and counted.

-

-

Cell Cycle Analysis:

-

Flow Cytometry: Cells were treated with pentamidine, harvested, fixed, and stained with propidium iodide (PI). The DNA content was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

Apoptosis Assays:

-

Nuclear Staining: Apoptotic cells were identified by nuclear staining with Hoechst 33258 and propidium iodide (PI), followed by fluorescence microscopy.

-

Western Blotting for Apoptotic Markers: The expression levels of pro- and anti-apoptotic proteins (e.g., caspases) were determined by Western blotting.

-

-

Migration and Invasion Assays:

-

Wound Healing Assay: A scratch was made in a confluent cell monolayer, and the rate of cell migration to close the wound was monitored over time after treatment with pentamidine.

-

Transwell Assay: Cells were seeded in the upper chamber of a Transwell insert (with or without Matrigel for invasion and migration assays, respectively) and treated with pentamidine. The number of cells that migrated or invaded to the lower chamber was quantified.

-

-

Western Blotting for Signaling Pathway Analysis: Cells were treated with pentamidine, and cell lysates were subjected to SDS-PAGE and transferred to a membrane. The membranes were then probed with specific antibodies against proteins of interest in the PI3K/AKT, STAT3, and p53 pathways to detect changes in their expression and phosphorylation status.

In Vivo Studies

-

Animal Models:

-

Xenograft Mouse Models: Human cancer cells (e.g., glioma, melanoma) were subcutaneously or intracranially implanted into immunodeficient mice (e.g., nude mice).

-

Syngeneic Mouse Models: For immunotherapy studies, murine cancer cells expressing human PD-L1 were implanted into mice with a functional immune system.

-

-

Treatment and Monitoring: Once tumors were established, mice were treated with pentamidine (e.g., intraperitoneal injection). Tumor growth was monitored by measuring tumor volume, and animal body weight was recorded to assess toxicity.

-

Immunohistochemistry (IHC): Tumor tissues were harvested, sectioned, and stained with specific antibodies to analyze the expression of relevant biomarkers and to assess tumor-infiltrating lymphocytes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways affected by diamidines and a general workflow for evaluating their anti-cancer activity.

Caption: Pentamidine inhibits the PI3K/AKT signaling pathway.

References

- 1. Repurposing the anti-parasitic agent pentamidine for cancer therapy; a novel approach with promising anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Heptamidine Administration in the HSA-LR Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Heptamidine in the HSA-LR mouse model of myotonic dystrophy type 1 (DM1). This document includes detailed experimental protocols, quantitative data summaries, and a visualization of the proposed signaling pathway.

Introduction

Myotonic dystrophy type 1 (DM1) is a genetic disorder caused by the expansion of a CTG trinucleotide repeat in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The resulting messenger RNA (mRNA) contains an expanded CUG repeat, which forms a toxic hairpin structure. This toxic RNA sequesters essential cellular proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators. The sequestration of MBNL proteins leads to aberrant alternative splicing of numerous pre-mRNAs, resulting in the multisystemic symptoms of DM1.[1][2][3][4][5]

The HSA-LR (Human Skeletal Actin - Long Repeat) mouse model is a widely used tool for studying DM1. These mice carry a transgene expressing the human skeletal actin gene with a long (CUG)n repeat in its 3' UTR, mimicking the primary pathogenic mechanism of DM1. HSA-LR mice exhibit key features of the disease, including myotonia and characteristic molecular abnormalities, making them an invaluable model for testing potential therapeutics.

This compound is a small molecule that has shown promise in preclinical studies for its potential to ameliorate the molecular pathology of DM1. This document outlines the protocols for its administration in the HSA-LR mouse model and summarizes its observed effects.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound administration in the HSA-LR mouse model.

Table 1: this compound Administration Parameters in HSA-LR Mice

| Parameter | Value | Reference |

| Drug | This compound | |

| Mouse Model | HSA-LR | |

| Dosage | 30 mg/kg | |

| Frequency | Daily | |

| Duration | 7 days | |

| Route of Administration | Intraperitoneal (i.p.) injection | Inferred from similar studies |

| Vehicle | 5% glucose in PBS (assumed) |

Table 2: Effects of this compound on Gene Expression and Splicing in HSA-LR Mice

| Molecular Target | Effect of this compound Treatment | Quantitative Change | Reference |

| HSA Transgene Expression | Dramatic Reduction | Reduced to 12 ± 11% of control | |

| Endogenous Dmpk Expression | Dramatic Reduction | Reduced to 24 ± 5% of control | |

| Atp2a1 exon 22 Splicing | Partial Rescue | - | |

| Clcn1 exon 7a Splicing | Partial Rescue | - |

Experimental Protocols

This section provides detailed methodologies for the administration of this compound to HSA-LR mice and subsequent analysis.

Protocol 1: this compound Preparation and Administration

1. Materials:

- This compound

- Sterile Phosphate-Buffered Saline (PBS)

- Sterile 5% Dextrose (Glucose) solution

- Sterile 1 ml syringes with 27-30 gauge needles

- HSA-LR transgenic mice

- Wild-type littermate control mice

- Animal scale

- Appropriate personal protective equipment (PPE)

2. Preparation of this compound Solution:

- Calculate the required amount of this compound based on the number of mice and the 30 mg/kg dosage.

- Prepare a stock solution of this compound in a vehicle of 5% glucose in sterile PBS. The final concentration should be such that the injection volume is appropriate for mice (typically 100-200 µl).

- Ensure the solution is fully dissolved and sterile-filtered before administration.

3. Animal Handling and Dosing:

- Weigh each mouse accurately before each injection to calculate the precise volume of this compound solution to be administered.

- Gently restrain the mouse.

- Administer the this compound solution (30 mg/kg) via intraperitoneal (i.p.) injection once daily for 7 consecutive days.

- Administer an equivalent volume of the vehicle solution (5% glucose in PBS) to the control group of HSA-LR mice and wild-type mice.

- Monitor the mice daily for any signs of toxicity or adverse reactions.

Protocol 2: Tissue Collection and RNA Analysis

1. Tissue Harvesting:

- At the end of the 7-day treatment period (e.g., 24 hours after the final dose), euthanize the mice using a humane and approved method.

- Immediately dissect the quadriceps and other relevant skeletal muscles.

- Snap-freeze the tissues in liquid nitrogen and store them at -80°C for later RNA extraction.

2. RNA Extraction and Quality Control:

- Extract total RNA from the frozen muscle tissues using a standard method such as TRIzol reagent or a commercial RNA extraction kit.

- Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

3. Gene Expression Analysis (RT-qPCR):

- Synthesize cDNA from the total RNA using a reverse transcription kit.

- Perform quantitative real-time PCR (qPCR) to analyze the expression levels of the HSA transgene and endogenous Dmpk.

- Use appropriate primers specific for the HSA transgene and mouse Dmpk.

- Normalize the expression data to a stable housekeeping gene (e.g., Gapdh or Actb).

4. Splicing Analysis (RT-PCR):

- Perform reverse transcription PCR (RT-PCR) using primers that flank the alternatively spliced exons of interest (e.g., Atp2a1 exon 22 and Clcn1 exon 7a).

- Separate the PCR products on an agarose gel to visualize the different splice isoforms.

- Quantify the percentage of exon inclusion or exclusion using densitometry software.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound in the HSA-LR mouse model and the experimental workflow.

References

- 1. Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Efficacy and Toxicity of Diamidines in Myotonic Dystrophy Type 1 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical reversal of the RNA gain of function in myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentamidine reverses the splicing defects associated with myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myotonic dystrophy mouse models: towards rational therapy development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantifying Heptamidine Uptake in Melanoma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malignant melanoma is an aggressive form of skin cancer characterized by high metastatic potential and resistance to conventional therapies. The development of novel therapeutic agents and a thorough understanding of their cellular uptake and mechanism of action are crucial for improving patient outcomes. Heptamidine, a member of the aromatic diamidine class of compounds, has shown promise as a potential anti-cancer agent. This document provides detailed application notes and protocols for quantifying the uptake of this compound in melanoma cells, a critical step in evaluating its therapeutic potential.

These protocols are designed to provide a framework for researchers to assess the intracellular concentration of this compound and to investigate its effects on key signaling pathways implicated in melanoma progression. The provided methodologies can be adapted and optimized for specific melanoma cell lines and experimental conditions.

Data Presentation: Quantitative Analysis of Diamidine Compounds in Melanoma Cells

While specific quantitative data for this compound uptake in melanoma cells is not yet widely published, data from studies on structurally similar diamidines, such as pentamidine, can provide valuable insights. The following tables summarize key quantitative data related to the activity of pentamidine in melanoma, which can serve as a benchmark for studies on this compound.

Table 1: In Vitro Activity of Pentamidine Against Human Melanoma Cells

| Parameter | Value | Cell Type | Assay | Reference |

| Median IC90 | 30.2 µM | Tumor-derived skin melanoma cells | ATP-based Chemosensitivity Assay | [1] |

| Inhibition at 37.96 µM | >95% in 50% of samples | Tumor-derived skin melanoma cells | ATP-based Chemosensitivity Assay | [2] |

| Inhibition at 11.25 µM | >95% in 22% of samples | Tumor-derived skin melanoma cells | ATP-based Chemosensitivity Assay | [2] |

Note: IC90 represents the concentration required to inhibit the growth of 90% of the cell population.

Experimental Protocols

Protocol 1: Cell Culture of Melanoma Cell Lines

This protocol describes the standard procedure for culturing human melanoma cell lines, which are essential for in vitro uptake studies.

Materials:

-

Human melanoma cell lines (e.g., A375, SK-MEL-28, or B16 for murine studies)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-25 or T-75)

-

6-well or 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing the basal medium (DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved melanoma cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

-

Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in an appropriate volume of complete growth medium. Seed the cells into a T-25 or T-75 flask.

-

Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with sterile PBS. Add 1-2 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until the cells detach. Neutralize the trypsin with 5-10 mL of complete growth medium and transfer the cell suspension to a centrifuge tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed into new flasks at the desired density.

Protocol 2: Quantification of Intracellular this compound Uptake by LC-MS/MS

This protocol provides a detailed method for the extraction and quantification of this compound from melanoma cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Melanoma cells cultured in 6-well plates

-

This compound

-

Internal Standard (IS) (e.g., a structurally similar diamidine not present in the sample)

-

Ice-cold PBS

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (refrigerated)

-

Vortex mixer

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Cell Seeding and Treatment:

-

Seed melanoma cells in 6-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 0, 15, 30, 60, 120 minutes). Include untreated control wells.

-

-

Cell Lysis and Extraction:

-